In-Depth Technical Guide: Synthesis, Properties, and Medicinal Chemistry Applications of 1-(4-Fluorophenyl)-4-phenylbutan-1-one
In-Depth Technical Guide: Synthesis, Properties, and Medicinal Chemistry Applications of 1-(4-Fluorophenyl)-4-phenylbutan-1-one
Executive Summary
1-(4-Fluorophenyl)-4-phenylbutan-1-one (CAS: 87662-02-0) is a highly specialized chemical intermediate and structural scaffold utilized in advanced organic synthesis and medicinal chemistry. Belonging to the butyrophenone class of compounds, this molecule features a unique combination of a para-fluorinated aromatic ring, a flexible alkyl linker, and a terminal phenyl moiety. This whitepaper provides a comprehensive, peer-level analysis of its physicochemical properties, a self-validating synthetic protocol via Friedel-Crafts acylation, and its mechanistic rationale in drug design.
Physicochemical Profiling
Accurate physicochemical data is critical for predicting solubility, reactivity, and chromatographic behavior during both synthesis and biological assay development. Table 1 summarizes the core metrics of the compound.
Table 1: Physicochemical Properties of 1-(4-Fluorophenyl)-4-phenylbutan-1-one
| Parameter | Value | Rationale / Implication |
| Chemical Name | 1-(4-Fluorophenyl)-4-phenylbutan-1-one | Standard IUPAC nomenclature. |
| CAS Registry Number | 87662-02-0 | Unique identifier for regulatory and procurement tracking. |
| Molecular Formula | C16H15FO | Determines exact mass for HRMS validation. |
| Molecular Weight | 242.29 g/mol | Optimal for small-molecule drug design (Lipinski's Rule of 5 compliant). |
| Hydrogen Bond Acceptors | 2 (F, O) | Facilitates target protein binding (e.g., via catalytic serines or backbone NH). |
| Hydrogen Bond Donors | 0 | Increases lipophilicity, driving passive membrane permeability. |
Mechanistic Synthesis Pathway: The Core Protocol
The most efficient and scalable route to synthesize 1-(4-fluorophenyl)-4-phenylbutan-1-one and similar aryl alkyl ketones is via a Friedel-Crafts acylation[1]. This reaction utilizes fluorobenzene and 4-phenylbutanoyl chloride in the presence of a Lewis acid catalyst (typically anhydrous Aluminum Chloride, AlCl₃).
Causality & Mechanistic Grounding: Fluorobenzene is an intriguing substrate for Electrophilic Aromatic Substitution (EAS). While the highly electronegative fluorine atom withdraws electron density inductively (deactivating the ring relative to benzene), its non-bonding electron pairs participate in resonance, directing incoming electrophiles to the ortho and para positions. Because the acylium ion generated from 4-phenylbutanoyl chloride is sterically bulky, ortho attack is heavily disfavored, resulting in high para-selectivity. This regiocontrol is a fundamental principle utilized in the synthesis of butyrophenone neuroleptics like haloperidol[2].
Synthetic workflow and mechanistic pathway for 1-(4-Fluorophenyl)-4-phenylbutan-1-one.
Self-Validating Experimental Protocol
Note: This protocol is designed for a 100 mmol scale. All glassware must be oven-dried to prevent AlCl₃ hydrolysis.
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Step 1: Acylium Ion Generation (Complexation)
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Procedure: In a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an HCl trap, suspend anhydrous AlCl₃ (14.6 g, 110 mmol, 1.1 eq) in 50 mL of anhydrous dichloromethane (DCM). Cool the suspension to 0°C using an ice bath. Slowly add 4-phenylbutanoyl chloride (18.2 g, 100 mmol, 1.0 eq) dropwise via an addition funnel over 15 minutes.
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Causality & Validation: AlCl₃ coordinates with the carbonyl oxygen, weakening the C-Cl bond and forming the active acylium ion. Validation: The suspension will transition into a homogeneous, slightly yellow solution, and a minor exotherm will be observed, confirming successful complexation.
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Step 2: Electrophilic Aromatic Substitution
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Procedure: Maintain the reaction at 0°C. Add fluorobenzene (10.5 g, 110 mmol, 1.1 eq) dropwise over 20 minutes. Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature, stirring for 4 hours.
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Causality & Validation: The electron-rich para-position of fluorobenzene attacks the highly electrophilic acylium ion, forming a Wheland intermediate, followed by rearomatization and the release of HCl. Validation: Vigorous evolution of HCl gas will occur. Monitor the exhaust with damp pH paper (will immediately turn red). TLC monitoring (Hexane:EtOAc 9:1) will show the disappearance of the acyl chloride and the appearance of a UV-active product spot at Rf ~0.4.
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Step 3: Quenching and Isolation
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Procedure: Carefully pour the reaction mixture over 200 g of crushed ice and 50 mL of concentrated HCl. Stir vigorously for 30 minutes.
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Causality & Validation: The product initially forms a tight Lewis acid-base complex with AlCl₃. The acidic aqueous quench hydrolyzes this complex, liberating the free ketone and dissolving the aluminum salts into the aqueous layer. Validation: A clean biphasic system will form. The organic (DCM) layer will contain the desired product without emulsion.
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Step 4: Purification
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Procedure: Separate the organic layer, and extract the aqueous layer twice with 50 mL DCM. Wash the combined organic layers with 5% NaHCO₃, water, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield the pure ketone.
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Structural Significance in Medicinal Chemistry
1-(4-Fluorophenyl)-4-phenylbutan-1-one is not merely a synthetic intermediate; its structural topology is highly prized in drug discovery, acting as a versatile pharmacophore.
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Bioisosterism and Metabolic Stability: The incorporation of the para-fluoro group is a classic tactical application in drug design. Fluorine acts as a bioisostere for hydrogen. Due to the high strength of the C-F bond, it effectively blocks cytochrome P450-mediated oxidation at the para position, significantly enhancing the metabolic half-life of the molecule without drastically altering its steric bulk[3].
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The Butyrophenone Scaffold: The 1-(4-fluorophenyl)butan-1-one core is the defining feature of the butyrophenone class of antipsychotics[2]. In clinical drugs, the terminal carbon is typically bonded to a cyclic amine. In 1-(4-fluorophenyl)-4-phenylbutan-1-one, the presence of a terminal phenyl ring shifts the pharmacological profile, providing a lipophilic anchor for pi-pi stacking interactions in hydrophobic receptor pockets, making it a valuable precursor for novel CNS-active agents or allosteric modulators.
Structure-Activity Relationship (SAR) logic tree for the butyrophenone derivative scaffold.
Analytical Validation Standards
To ensure the trustworthiness of the synthesized compound, strict analytical validation must be performed. The expected spectral signatures are detailed in Table 2.
Table 2: Expected Analytical Data for 1-(4-Fluorophenyl)-4-phenylbutan-1-one
| Analytical Technique | Expected Signals / Signatures | Diagnostic Value |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.95 (dd, 2H, Ar-H ortho to C=O), 7.30-7.10 (m, 7H, Ar-H), 2.95 (t, 2H, -CH₂ -C=O), 2.70 (t, 2H, Ph-CH₂ -), 2.05 (quintet, 2H, -CH₂-CH₂ -CH₂-) | Confirms the intact propyl chain and the presence of both aromatic systems. |
| ¹³C NMR (100 MHz, CDCl₃) | δ 198.5 (C=O), 165.8 (d, J=254 Hz, C-F), 141.5, 133.2, 130.6 (d, J=9 Hz), 128.5, 128.4, 126.0, 115.7 (d, J=22 Hz), 37.8, 35.1, 25.4 | The doublet splitting in the aromatic carbons perfectly validates the para-fluoro substitution. |
| FT-IR (ATR) | ~1680 cm⁻¹ (strong, C=O stretch), ~1595 cm⁻¹ (Ar C=C stretch), ~1220 cm⁻¹ (C-F stretch) | Confirms the presence of the conjugated ketone and the aryl fluoride bond. |
| LC-MS (ESI+) | [M+H]⁺ m/z 243.1 | Validates the exact mass of the synthesized construct. |
References
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Title: Classics in Chemical Neuroscience: Haloperidol Source: ACS Publications URL: [Link]
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Title: The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems Source: PubMed Central (PMC) URL: [Link]
